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Compound of Interest

Compound Name: Risperidone-D6

Cat. No.: B1488236 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of

Risperidone-D6, a deuterated internal standard crucial for pharmacokinetic and metabolic

studies of the atypical antipsychotic drug, risperidone. This document details a plausible

synthetic pathway based on established chemical principles and available literature, outlines

experimental protocols, presents quantitative data in a structured format, and includes

visualizations to clarify the process.

Introduction
Risperidone is a widely prescribed antipsychotic medication used in the treatment of

schizophrenia, bipolar disorder, and irritability associated with autism.[1] To accurately quantify

risperidone levels in biological matrices, a stable isotope-labeled internal standard, such as

Risperidone-D6, is essential for mass spectrometry-based bioanalytical methods. The

introduction of deuterium atoms at specific molecular positions results in a compound with a

higher mass, allowing for its differentiation from the unlabeled drug without altering its chemical

properties.

The chemical name for a commercially available Risperidone-D6 is 3-(2-(4-(6-

Fluorobenzo[d]isoxazol-3-yl-7-d)piperidin-1-yl)ethyl)-2-(methyl-d3)-6,7,8,9-tetrahydro-4H-

pyrido[1,2-a]pyrimidin-4-one-9,9-d2. This indicates that the six deuterium atoms are

strategically placed on the methyl group, two positions of the pyrido[1,2-a]pyrimidin-4-one ring

system, and one position on the benzisoxazole ring.
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Proposed Synthesis of Risperidone-D6
The synthesis of Risperidone-D6 can be logically approached by preparing deuterated

versions of its two key precursors: 6-fluoro-3-(4-piperidinyl-d4)-1,2-benzisoxazole and 3-(2-

chloroethyl)-2-(methyl-d3)-6,7,8,9-tetrahydro-d2-4H-pyrido[1,2-a]pyrimidin-4-one. These

deuterated intermediates are then coupled to yield the final product.

Synthesis of Deuterated Precursors
2.1.1. Synthesis of 3-(2-chloroethyl)-2-(methyl-d3)-6,7,8,9-tetrahydro-d2-4H-pyrido[1,2-

a]pyrimidin-4-one

The synthesis of this deuterated precursor can be envisioned starting from deuterated starting

materials.

Step 1: Synthesis of 2-amino-pyridine-d4. Commercially available 2-aminopyridine can be

deuterated using methods such as hydrogen-deuterium exchange catalyzed by a transition

metal.

Step 2: Synthesis of 2-acetyl-d3-butyrolactone. This can be achieved through the acylation of

gamma-butyrolactone with deuterated acetyl chloride (CD3COCl).

Step 3: Condensation and Chlorination. The deuterated 2-aminopyridine-d4 and 2-acetyl-d3-

butyrolactone are condensed to form the corresponding deuterated pyrido[1,2-a]pyrimidin-4-

one derivative. Subsequent chlorination of the hydroxyethyl side chain, for example using

thionyl chloride, yields the desired chloroethyl intermediate.

2.1.2. Synthesis of 6-fluoro-3-(piperidin-4-yl-d4)-1,2-benzisoxazole

The deuteration of this precursor can be focused on the piperidine ring.

Step 1: Synthesis of Piperidin-4-one-d4. Deuterium can be introduced at the alpha positions

to the carbonyl group of N-protected piperidin-4-one via base-catalyzed hydrogen-deuterium

exchange in a deuterated solvent like D2O.

Step 2: Synthesis of (2,4-difluorophenyl)(piperidin-4-yl-d4)methanone. The deuterated

piperidinone is then coupled with a 2,4-difluorobenzoyl derivative.
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Step 3: Oxime Formation and Cyclization. The resulting ketone undergoes oximation

followed by a base-mediated cyclization to form the benzisoxazole ring, yielding the

deuterated precursor.

Final Coupling Reaction
The final step in the synthesis of Risperidone-D6 is the N-alkylation of the deuterated 6-fluoro-

3-(piperidin-4-yl-d4)-1,2-benzisoxazole with the deuterated 3-(2-chloroethyl)-2-(methyl-

d3)-6,7,8,9-tetrahydro-d2-4H-pyrido[1,2-a]pyrimidin-4-one. This reaction is typically carried out

in the presence of a base, such as sodium carbonate, in a suitable solvent like acetonitrile.

Experimental Protocols
The following are generalized experimental protocols for the key synthetic steps. Researchers

should optimize these conditions based on their specific laboratory setup and available starting

materials.

General Procedure for the Synthesis of 3-(2-
chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-
a]pyrimidin-4-one
28 g of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is dissolved in 90 mL of 6N

hydrochloric acid. To this solution, 2.8 g of 10% palladium on carbon catalyst is added. The

reaction mixture is then subjected to hydrogen gas at 35 psi and stirred at room temperature

for 8 hours. Upon completion, the catalyst is removed by filtration through Celite, and the filtrate

is concentrated under reduced pressure. The resulting residue is stirred with 200 mL of

isopropanol, and the precipitated solid is collected by filtration and dried to yield the product.[2]

General Procedure for the Synthesis of 6-fluoro-3-(4-
piperidinyl)-1,2-benzisoxazole hydrochloride
Potassium hydroxide (27 g) is dissolved in 600 mL of methanol, followed by the addition of

(2,4-difluorophenyl)-(4-piperidinyl)methanone oxime hydrochloride (55 g). The reaction mixture

is heated to reflux for approximately 2.5 hours. After cooling to room temperature, the mixture is

dried with anhydrous magnesium sulfate and stirred for about 1 hour. The solid is filtered off,

and the filtrate is concentrated under reduced pressure. The residue is taken up in 500 mL of
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acetone and stirred at room temperature for 30 minutes. After filtering any insoluble material,

the pH of the filtrate is adjusted to 2-3 with hydrochloric acid to precipitate the product. The

solid is collected by filtration and dried.[3]

General Procedure for the Coupling of Precursors to
form Risperidone
In a reaction flask, 2.56 g of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride and 2.95

g of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one are

combined. A solution or suspension of 8.5 g of sodium carbonate in 25 ml of water is added.

The mixture is heated to 110-120°C with stirring for 40 minutes. After cooling to room

temperature with continuous stirring, the precipitated solid is filtered, washed with pure water,

and dried to yield crude risperidone.[4]

Purification
The purification of Risperidone-D6 is critical to ensure its suitability as an internal standard.

The primary methods employed are recrystallization and chromatographic techniques.

Recrystallization
Crude Risperidone-D6 can be purified by recrystallization from a suitable solvent system.

Solvents such as dimethylformamide (DMF) and isopropanol have been reported for the

purification of unlabeled risperidone and can be adapted for the deuterated analogue.[4]

Chromatographic Purification
For higher purity, chromatographic methods are employed.

Flash Chromatography: This technique can be used for the initial purification of the crude

product to remove major impurities.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving the high

purity required for an internal standard (>98%), preparative HPLC is the method of choice. A

reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous

buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is

typically used.[5][6]
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The following table summarizes typical HPLC conditions for the analysis and purification of

risperidone, which can be adapted for Risperidone-D6.

Parameter Condition

Column
Supelcosil LC8 DB (250 mm × 4.6 mm i.d., 5 μm

particle size)[5]

Mobile Phase
Methanol and 0.1 M ammonium acetate pH 5.50

(60:40, v/v)[5]

Flow Rate 1.0 mL/min[5]

Detection UV at 274 nm[5]

Column Temperature 40°C[5]

Analytical Characterization
The successful synthesis and purification of Risperidone-D6 must be confirmed by rigorous

analytical characterization to verify its identity, purity, and the extent and location of deuterium

incorporation.

Mass Spectrometry (MS)
Mass spectrometry is the primary tool for confirming the molecular weight of Risperidone-D6
and assessing the degree of deuteration. The mass spectrum of Risperidone-D6 will show a

molecular ion peak (or protonated molecule [M+H]+) that is 6 mass units higher than that of

unlabeled risperidone. For risperidone, the [M+H]+ ion is observed at m/z 411.3, while for its

metabolite, 9-hydroxyrisperidone, it is at m/z 427.2.[1][7] Therefore, for Risperidone-D6, the

expected [M+H]+ would be around m/z 417.3.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for determining the precise location of the deuterium

atoms.

¹H NMR: The proton NMR spectrum of Risperidone-D6 will show a significant reduction or

complete disappearance of the signals corresponding to the protons that have been replaced
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by deuterium. Specifically, the signal for the methyl group protons and certain protons on the

pyrido-pyrimidine and benzisoxazole rings will be absent or diminished.

²H NMR: Deuterium NMR can be used to directly observe the signals of the incorporated

deuterium atoms, confirming their positions in the molecule.

¹³C NMR: The carbon-13 NMR spectrum will show characteristic changes in the signals of

the carbons directly bonded to deuterium atoms due to the C-D coupling.

Data Presentation
The following tables summarize the key quantitative data for Risperidone-D6.

Table 1: Physicochemical Properties of Risperidone-D6

Property Value

Chemical Formula C₂₃H₂₁D₆FN₄O₂

Molecular Weight 416.5 g/mol

Appearance White to off-white solid

Purity (by HPLC) >98%

Deuterium Incorporation >98 atom % D

Table 2: Key Analytical Data for Risperidone-D6

Analytical Technique Expected Result

Mass Spectrometry (ESI-MS) [M+H]⁺ at m/z ≈ 417.3

¹H NMR

Absence or significant reduction of signals for

the methyl protons and specific protons on the

pyrido-pyrimidine and benzisoxazole rings.

²H NMR
Signals corresponding to the deuterium atoms

at the specified positions.
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Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows

in the synthesis and purification of Risperidone-D6.

Precursor Synthesis

Intermediate Synthesis

Final Product

2-Aminopyridine-d4

3-(2-Chloroethyl)-2-(methyl-d3)-
6,7,8,9-tetrahydro-d2-4H-pyrido

[1,2-a]pyrimidin-4-one

Condensation

2-Acetyl-d3-butyrolactone

Piperidin-4-one-d4 6-Fluoro-3-(piperidin-4-yl-d4)-
1,2-benzisoxazole

Coupling

2,4-Difluorobenzoyl derivative

Risperidone-D6

Coupling

Click to download full resolution via product page

Caption: Synthetic workflow for Risperidone-D6.
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Crude Risperidone-D6

Recrystallization
(e.g., DMF/Isopropanol) Flash Chromatography

Preparative HPLC

Pure Risperidone-D6
(>98% Purity)

Click to download full resolution via product page

Caption: Purification workflow for Risperidone-D6.

Conclusion
The synthesis and purification of Risperidone-D6 is a multi-step process that requires careful

planning and execution. By utilizing deuterated starting materials and established synthetic

methodologies for risperidone, it is possible to produce a high-purity internal standard suitable

for demanding bioanalytical applications. The purification strategy, culminating in preparative

HPLC, is essential for achieving the required analytical standards. The analytical

characterization, particularly through mass spectrometry and NMR spectroscopy, provides the

necessary confirmation of the final product's identity, purity, and isotopic enrichment. This guide

serves as a valuable resource for researchers and professionals involved in the development

and analysis of risperidone and its metabolites.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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